

Basic Toxicological Profile of Tetraconazole on Non-target Organisms

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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of **tetraconazole**, a broad-spectrum triazole fungicide, on a range of non-target organisms. The information is intended for researchers, scientists, and drug development professionals involved in environmental risk assessment and the development of safer agricultural chemicals. This document summarizes key toxicity endpoints, outlines experimental methodologies based on standardized protocols, and illustrates relevant biological pathways and experimental workflows.

Executive Summary

Tetraconazole is a systemic fungicide that functions by inhibiting sterol biosynthesis in fungi.[1] While effective against target pathogens, its widespread use raises concerns about its potential impact on non-target organisms. This guide compiles and analyzes toxicological data from various studies to provide a detailed profile of its effects on aquatic and terrestrial ecosystems. The data indicates that **tetraconazole** can exhibit a range of toxicity, from moderate to very high, depending on the organism and the exposure conditions.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key toxicological endpoints for **tetraconazole** across various non-target organisms.



Aquatic Organisms



Species	Endpoint	Value	Exposure Duration	Reference
Fish				
Oncorhynchus mykiss (Rainbow Trout)	LC50	Moderate Toxicity	-	[2]
Pimephales promelas (Fathead Minnow)	LC50	Moderate Toxicity	-	[2][3]
Lepomis macrochirus (Bluegill Sunfish)	LC50	Moderate Toxicity	-	[2][3]
Invertebrates				
Daphnia magna (Water Flea)	48-h EC50	12.35 μg/L	48 hours	[4]
Daphnia magna (Water Flea)	LC50	5.2 - 10 μg/L	-	[2]
Chironomus riparius (Midge)	LC50	Moderate Toxicity	-	[2][3]
Mysidopsis bahia (Mysid Shrimp)	LC50	Moderate Toxicity	-	[2][3]
Algae and Aquatic Plants				
Pseudokirchnerie lla subcapitata	72-h EbC50	0.27 mg/L	72 hours	
Pseudokirchnerie lla subcapitata	NOEC	0.14 mg/L	72 hours	
Pseudokirchnerie Ila subcapitata	IC50	11 - 23 μg/L	-	[2][3]



Lemna gibba (Duckweed)	EC50	0.52 - 1.56 mg/L	-	
Lemna gibba (Duckweed)	7-day NOEC	As low as the EC50 range	7 days	
Lemna minor (Duckweed)	EC50	0.539 mg/L	-	[2][3]

Terrestrial Organisms



Species	Endpoint	Value	Exposure Duration	Reference
Birds				
Colinus virginianus (Bobwhite Quail)	LD50	132 mg/kg bw	Acute	
Mammals				
Rat (Male)	Oral LD50	1248 mg/kg bw	Acute	
Rat (Female)	Oral LD50	1031 mg/kg bw	Acute	
Rat	Dermal LD50	>2000 mg/kg bw	Acute	
Rat	Inhalation LC50	>3660 mg/m ³	Acute	
Rat	Developmental NOEL (Maternal)	15 mg/kg bw/day	Gestation	
Rat	Developmental NOEL (Fetal)	30 mg/kg bw/day	Gestation	
Rat	2-Generation Repro. NOEL	0.4 mg/kg bw/day	-	
Dog	Chronic Oral Toxicity	-	-	[5]
Soil Microorganisms				
-	Effect	Altered microbial community structure	28 days	[6][7][8]
-	Effect	Decreased microbial biomass and activity	90 days	[9][10]



Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

Fish Acute Toxicity Test (Following OECD Guideline 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[11]

- Test Organisms: Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio) are commonly used.
- Procedure: Fish are exposed to a range of concentrations of the test substance in a semistatic or flow-through system. Mortalities and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[11]
- Data Analysis: The LC50 value is calculated using statistical methods, typically probit analysis.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202): This test assesses the acute toxicity of substances to Daphnia magna.

- Test Organisms: Young, healthy daphnids (<24 hours old) are used.
- Procedure: Daphnids are exposed to the test substance in a static system for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
- Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) is determined.

Algal Growth Inhibition Test (Following OECD Guideline 201): This test evaluates the effects of a substance on the growth of freshwater algae.

 Test Organisms: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata, are used.



- Procedure: Algal cultures are exposed to various concentrations of the test substance over
 72 hours. Algal growth is measured by cell counts or other biomass surrogates.
- Data Analysis: The concentration that inhibits growth by 50% (IC50) is calculated.

Avian Toxicity Testing

Avian Acute Oral Toxicity Test (Following OECD Guideline 223): This test is designed to determine the acute oral toxicity of a substance to birds.[12][13][14]

- Test Organisms: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos).
- Procedure: Birds are administered a single oral dose of the test substance. They are then observed for mortality and clinical signs of toxicity for at least 14 days.[12]
- Data Analysis: The LD50 (the dose lethal to 50% of the test population) is calculated.

Avian Dietary Toxicity Test (Following OECD Guideline 205): This test assesses the toxicity of a substance when administered in the diet.[15]

- Procedure: Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.[15]
- Data Analysis: The LC50 (the dietary concentration lethal to 50% of the birds) is determined.

Mammalian Toxicity Testing

Acute Oral, Dermal, and Inhalation Toxicity: These studies are typically conducted in rats to determine the LD50 or LC50 values. The protocols generally follow OECD Guidelines 401, 402, and 403, respectively.

Reproductive and Developmental Toxicity: Two-generation reproduction toxicity studies in rats (following OECD Guideline 416) and prenatal developmental toxicity studies in rats and rabbits (following OECD Guideline 414) are conducted to assess potential effects on reproductive performance and fetal development.

Soil Microorganism Toxicity Testing

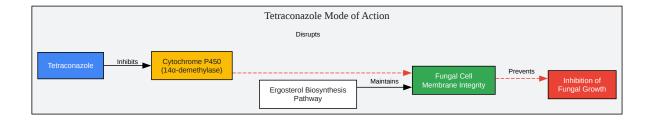


Studies on soil microorganisms investigate the effects of **tetraconazole** on microbial biomass, activity, and community structure.

- Procedure: Soil samples are treated with different concentrations of tetraconazole and incubated under controlled laboratory conditions.
- Analysis: Techniques such as phospholipid fatty acid (PLFA) analysis, denaturing gradient gel electrophoresis (DGGE), and fluorescein diacetate (FDA) hydrolysis are used to assess changes in the microbial community.[6][7]

Mandatory Visualizations Signaling Pathways and Experimental Workflows

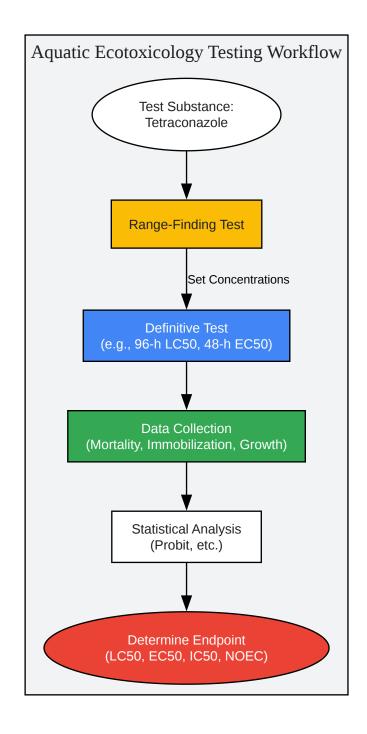
The primary mode of action for **tetraconazole**, as with other triazole fungicides, is the inhibition of sterol biosynthesis, specifically the C14-demethylation of lanosterol or eburicol, which is a critical step in the formation of ergosterol in fungi.[1]



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Caption: General mode of action of **Tetraconazole** on fungal pathogens.

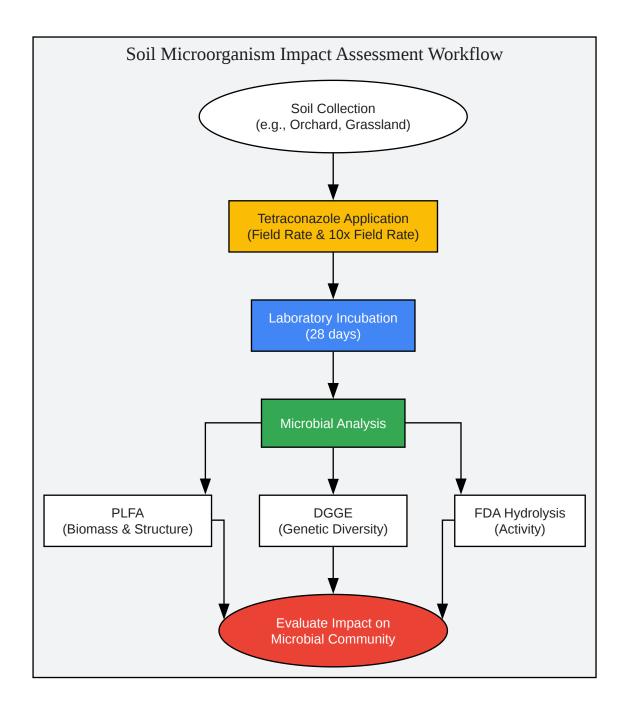




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Caption: Standard workflow for aquatic ecotoxicology testing.





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Caption: Experimental workflow for assessing **tetraconazole**'s impact on soil microbes.

Conclusion

The available data indicate that **tetraconazole** poses a risk to various non-target organisms. It is classified as highly toxic to some aquatic invertebrates and algae, and moderately toxic to birds.[2][3] In mammals, **tetraconazole** exhibits low acute toxicity but has shown effects on the



liver and kidneys in chronic studies.[5][16] Furthermore, it can alter the structure and function of soil microbial communities, with potential long-term consequences for soil health.[6][7][8][9][10] A comprehensive understanding of these toxicological endpoints is crucial for the environmental risk assessment and regulatory management of this fungicide. Further research into the chronic and sublethal effects on a wider range of non-target species is recommended to fully elucidate its environmental impact.

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